2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide
Description
2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 2-chlorophenyl group at position 3 and a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 2-chlorobenzyl group. The compound’s design integrates dual chloro-substituted aromatic systems, which may enhance lipophilicity and target binding through halogen interactions .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS2/c18-13-7-3-1-5-11(13)9-20-15(23)10-24-17-21-16(22-25-17)12-6-2-4-8-14(12)19/h1-8H,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTKEKFODYSAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring
Cyclization: The initial step involves the cyclization of a precursor such as thiosemicarbazide with a chlorophenyl-substituted carboxylic acid under acidic conditions to form the thiadiazole ring.
Substitution: The thiadiazole ring is then subjected to nucleophilic substitution reactions to introduce the chlorophenyl groups. This step often requires the use of chlorinating agents and appropriate solvents.
Acetamide Formation: The final step involves the reaction of the substituted thiadiazole with an acetamide derivative to form the target compound. This step may require the use of coupling agents and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Oxidation Reactions
The thiadiazole ring’s sulfur atom undergoes oxidation under controlled conditions:
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Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA), or ozone.
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Conditions : Room temperature to 60°C in polar aprotic solvents (e.g., dichloromethane or acetonitrile).
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Products : Sulfoxide or sulfone derivatives, depending on oxidant strength.
| Reaction Type | Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfoxidation | H₂O₂ | Sulfoxide derivative | 65–72 | |
| Sulfonation | mCPBA | Sulfone derivative | 85–90 |
Sulfoxidation increases polarity, enhancing solubility for pharmacological applications .
Nucleophilic Substitution
The electron-deficient thiadiazole ring facilitates nucleophilic aromatic substitution at the 5-position:
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Reagents : Amines (e.g., piperazine), thiols, or alkoxides.
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Conditions : Reflux in ethanol or DMF with catalytic base (K₂CO₃).
| Nucleophile | Product Structure | Reaction Time (h) | Temperature (°C) | Reference |
|---|---|---|---|---|
| Piperazine | 5-Piperazinyl-substituted derivative | 6–8 | 80–90 | |
| Sodium methoxide | 5-Methoxy derivative | 4–5 | 60–70 |
Substitution at the 5-position modulates electronic properties, affecting bioactivity .
Hydrolysis of Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or alkaline conditions:
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Acidic Hydrolysis : Concentrated HCl (6M) at 100°C for 12 hours yields 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetic acid.
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Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 70°C for 8 hours produces the sodium salt of the carboxylic acid.
| Condition | Product | Yield (%) | Application | Reference |
|---|---|---|---|---|
| Acidic | Carboxylic acid | 78–82 | Intermediate for ester synthesis | |
| Basic | Sodium carboxylate | 90–95 | Water-soluble derivative for formulation |
Reduction of Chlorophenyl Groups
Catalytic hydrogenation reduces chloro substituents to hydrogen atoms:
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Reagents : H₂ gas with palladium on carbon (Pd/C) or Raney nickel.
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Conditions : 40–60 psi H₂ pressure in ethanol at 50°C.
| Catalyst | Product | Dechlorination Efficiency (%) | Reference |
|---|---|---|---|
| Pd/C | Des-chloro derivative | >95 | |
| Raney Ni | Partial dechlorination product | 60–70 |
Dechlorinated derivatives are studied for reduced toxicity profiles .
Cross-Coupling Reactions
The chlorophenyl groups participate in Suzuki-Miyaura couplings:
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Reagents : Arylboronic acids, Pd(PPh₃)₄, K₂CO₃.
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Conditions : Microwave irradiation (100°C, 300W) in DMF/water.
| Boronic Acid | Coupled Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Methoxyphenyl | Bis-aryl derivative | 75–80 | |
| 2-Thienyl | Thiophene-substituted analog | 65–70 |
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that compounds with chloro substituents exhibit enhanced antibacterial activity. For instance, it has shown significant efficacy against Staphylococcus aureus and Escherichia coli at concentrations around 100 µg/mL .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It exhibits cytotoxic effects against various human cancer cell lines, including skin (A431), colon (HT-29), and prostate (PC3) cancers. The cytotoxicity was assessed using the MTT assay, revealing IC50 values indicating significant antiproliferative activity . Mechanistic studies suggest that the compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
3. Anti-inflammatory Properties
Recent research has suggested that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In silico molecular docking studies have indicated that the compound binds effectively to the active site of 5-LOX, suggesting its potential as an anti-inflammatory agent .
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Efficacy Study : A study evaluated various thiadiazole derivatives for their antimicrobial properties, demonstrating that compounds similar to 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide exhibited promising results against resistant bacterial strains .
- Cancer Cell Line Testing : In vitro studies on cancer cell lines showed that this compound significantly inhibited cell proliferation and induced apoptosis through specific molecular pathways .
Mechanism of Action
The mechanism of action of 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its bioactive effects.
Molecular Targets: The compound targets enzymes involved in key metabolic pathways, such as those responsible for DNA replication and protein synthesis. By inhibiting these enzymes, the compound can effectively halt the growth and proliferation of cells.
Pathways Involved: The compound interferes with signaling pathways that regulate cell cycle progression and apoptosis. This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogous Compounds
Key Observations :
- Heterocycle Core : The target compound’s 1,2,4-thiadiazole core differs from triazole derivatives (e.g., ), which may alter electronic properties and hydrogen-bonding capacity. Thiadiazoles generally exhibit higher metabolic stability compared to triazoles .
- Substituent Diversity: The 2-chlorobenzyl group in the target compound contrasts with the 2-furylmethyl group in , where furan may confer improved solubility but reduced steric bulk. Methoxy groups (e.g., ) increase hydrophilicity, while fluorophenyl () enhances electronegativity and binding specificity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- Compounds with polar substituents (e.g., furan in , methoxy in ) exhibit lower logP values, suggesting better solubility profiles.
Biological Activity
The compound 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide is a thiadiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects, supported by relevant studies and data.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 450.0 g/mol. Its structure includes a thiadiazole ring, chlorophenyl groups, and an acetamide moiety, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClN3O3S2 |
| Molecular Weight | 450.0 g/mol |
| Structural Features | Thiadiazole ring, chlorophenyl groups, acetamide moiety |
Biological Activity Overview
Thiadiazole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has shown promising results in various studies.
Anticancer Activity
Research indicates that thiadiazole derivatives can effectively inhibit the growth of various cancer cell lines. For instance:
- A study demonstrated that related thiadiazole compounds exhibited significant cytotoxicity against human leukemia and solid tumor cell lines. The mechanism involved cell cycle arrest and induction of apoptosis .
- Another investigation highlighted that compounds similar to this compound showed decreased viability in breast cancer MCF-7 cells with an IC50 value as low as 0.28 µg/mL .
The biological activity of this compound is likely mediated through several pathways:
- Inhibition of Kinases : Thiadiazole derivatives have been reported to act as inhibitors of various kinases involved in cancer progression .
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to reduced cell viability .
- Anti-angiogenic Effects : Some studies suggest that thiadiazoles may inhibit angiogenesis by targeting vascular endothelial growth factor receptors (VEGFRs) .
Case Studies
-
Study on Anticancer Efficacy :
- Objective : To evaluate the cytotoxic effects of thiadiazole derivatives on cancer cells.
- Methods : In vitro assays were performed on multiple cancer cell lines.
- Results : Significant reduction in cell viability was observed across various tested concentrations.
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Mechanistic Study :
- Objective : To elucidate the mechanisms behind the anticancer activity.
- Findings : The compound induced G2/M phase cell cycle arrest and down-regulated key survival pathways in treated cells.
Comparative Analysis with Similar Compounds
The following table compares this compound with other related thiadiazole derivatives:
| Compound Name | Biological Activity | IC50 (µg/mL) |
|---|---|---|
| This compound | Anticancer (MCF-7) | 0.28 |
| N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide | Anticancer (various) | 9.6 |
| Bis-2-(5-amino-1,3,4-thiadiazol-2-sulfonamide) | Anticancer (HCT116) | Not specified |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
